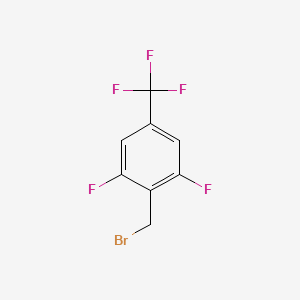

2,6-Difluoro-4-(trifluoromethyl)benzyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Difluoro-4-(trifluoromethyl)benzyl bromide is a useful research compound. Its molecular formula is C8H4BrF5 and its molecular weight is 275.016. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Activation of C-F Bonds in Aliphatic Fluorides

The activation of C-F bonds in aliphatic fluorides, including compounds with difluoromethylene and trifluoromethyl groups, is crucial for synthesizing new fluorinated building blocks. These methodologies facilitate the production of both fluorinated and non-fluorinated versatile products. Techniques involve Lewis acid activation, Bronsted superacids and hydrogen bonding, transition-metal mediation, and partial reduction of trifluoromethyl groups through single electron transfer processes (Shen et al., 2015).

Fluoroalkylation Reactions in Aqueous Media

The development of fluoroalkylation reactions, including trifluoromethylation, in water or the presence of water represents an environmentally friendly approach to incorporating fluorinated groups into target molecules. This is significant for the synthesis of pharmaceuticals, agrochemicals, and functional materials, highlighting the crucial role of fluorinated reagents like 2,6-Difluoro-4-(trifluoromethyl)benzyl bromide in green chemistry (Song et al., 2018).

Environmental and Toxicological Perspectives

Understanding the environmental concentrations, toxicology, and degradation processes of fluorinated compounds, including their by-products, is essential for assessing their environmental impact and safety. Studies on compounds such as nitisinone, which shares a similar fluorination pattern, shed light on the stability, degradation pathways, and environmental behavior of fluorinated chemicals (Barchańska et al., 2019).

Novel Applications in Material Science and Drug Design

Fluorinated scaffolds are pivotal in the realm of antitubercular drug design, where the incorporation of fluorine atoms or trifluoromethyl groups into molecules can significantly enhance their pharmacodynamic and pharmacokinetic properties. This underscores the importance of fluorinated compounds in medicinal chemistry and drug development processes (Thomas, 1969).

Mechanism of Action

Target of Action

It is known to be used as a reagent in various chemical reactions , suggesting that its targets could be a wide range of organic compounds.

Mode of Action

It is known that benzylic bromides, such as this compound, can act as electrophiles in various organic reactions . The bromide ion can be displaced by a nucleophile, leading to the formation of a new bond.

Biochemical Pathways

It has been used as a reagent in the synthesis of 1,3,5-triazine-2,4,6-triones , suggesting that it may play a role in the biochemical pathways leading to these compounds.

Result of Action

As a reagent, its primary effect is likely to be the formation of new chemical bonds, leading to the synthesis of new compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Difluoro-4-(trifluoromethyl)benzyl bromide. For instance, the reaction conditions (e.g., temperature, solvent) can affect the rate and outcome of the reactions in which it participates . .

Properties

IUPAC Name |

2-(bromomethyl)-1,3-difluoro-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5/c9-3-5-6(10)1-4(2-7(5)11)8(12,13)14/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOUPBFISGAUPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CBr)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2488235.png)

![(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2488237.png)

![4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide](/img/structure/B2488241.png)

![1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,1'-cyclohexane]-5-ylprop-2-en-1-one](/img/structure/B2488242.png)

![5-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2488255.png)